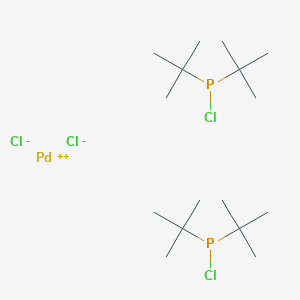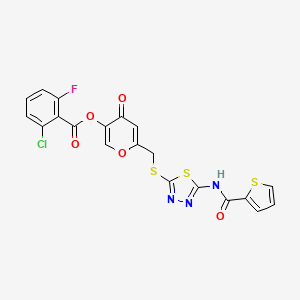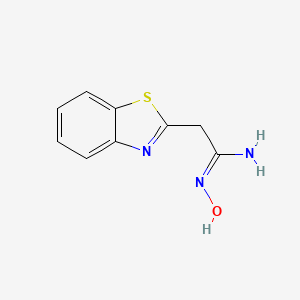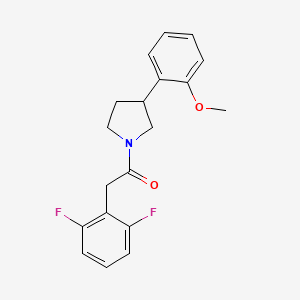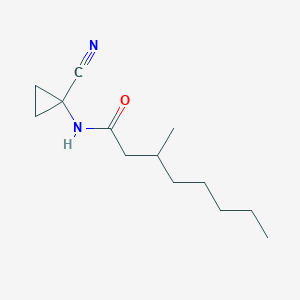
N-(1-氰基环丙基)-3-甲基辛酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-Cyanocyclopropyl)-3-methyloctanamide” is a complex organic compound. Compounds with similar structures, such as “2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride”, have been identified . These compounds often have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, a process for producing “(S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-N-(1-cyanocyclopropyl)-4-fluoro-4-methylpentanamide” involves the reaction of the acid or its salts with another compound in a solvent in the presence of the n-propanephosphonic acid anhydride and a base .Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex. For instance, “N-[4-(1-cyanocyclopropyl)phenyl]-2-[N-methyl(4-chlorobenzene)sulfonamido]acetamide” has a molecular formula of C19H18ClN3O3S .Chemical Reactions Analysis
Compounds with a cyanocyclopropyl group can participate in a variety of chemical reactions. For example, cyanoacetamide-N-derivatives are considered important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, “N-(1-cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-yl]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide” is a solid at room temperature .科学研究应用
植物生物学和乙烯响应抑制
与植物中乙烯受体相互作用的化合物:研究发现了一些与植物中乙烯受体相互作用的化合物,它们影响植物对乙烯的反应——乙烯是植物衰老和成熟过程中的关键激素。一些化合物,特别是 1-甲基环丙烯 (1-MCP),已被用于抑制乙烯反应,延长各种植物材料(包括水果、蔬菜和花卉)的寿命。此应用对农业和园艺具有重大意义,可以延长易腐烂商品的储存和运输时间 (Sisler & Serek, 2003).
药物化学
抗炎和细胞保护剂:含环丙基的化合物因其化学反应性和生物活性而受到研究。例如,新型单环氰烯酮在生物测定中显示出显着的效力,在抗炎和细胞保护应用中超过了某些五环三萜类化合物。这些发现表明在控制炎症和保护细胞免受损伤方面具有潜在的治疗应用 (Zheng et al., 2012).
有机化学
环丙胺的双官能化:已经探索了环丙胺的双官能化,利用亲电碘化试剂与亲核试剂结合以实现 1,3-双官能化。该过程展示了环丙胺在合成有机化学中的多功能性,提供了一种以受控方式引入多个官能团的方法 (Wang & Zheng, 2019).
路易斯酸催化的开环反应:路易斯酸催化的活化环丙烷与胺亲核试剂的开环反应提供了一种合成复杂分子的温和程序。该方法已应用于具有双重血清素/去甲肾上腺素再摄取抑制剂潜力的化合物的对映选择性合成中,突出了含环丙烷分子在新药开发中的效用 (Lifchits & Charette, 2008).
作用机制
Target of Action
The primary target of N-(1-Cyanocyclopropyl)-3-methyloctanamide is Cathepsin S , a cysteine protease enzyme . Cathepsin S plays a crucial role in various biological processes, including protein degradation and antigen presentation .
Mode of Action
N-(1-Cyanocyclopropyl)-3-methyloctanamide interacts with Cathepsin S by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction disrupts the normal functioning of Cathepsin S, leading to changes in the biochemical processes it mediates.
Biochemical Pathways
The inhibition of Cathepsin S affects several biochemical pathways. For instance, it can disrupt protein degradation, a process crucial for maintaining cellular homeostasis . Additionally, it can affect antigen presentation, a key process in immune responses . The downstream effects of these disruptions can vary, potentially leading to changes in cell function and overall organism health.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and overall effectiveness.
Result of Action
The inhibition of Cathepsin S by N-(1-Cyanocyclopropyl)-3-methyloctanamide can lead to various molecular and cellular effects. For instance, it can disrupt protein degradation, potentially leading to accumulation of unnecessary proteins within cells . Additionally, it can affect immune responses by disrupting antigen presentation .
安全和危害
未来方向
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-3-methyloctanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-4-5-6-11(2)9-12(16)15-13(10-14)7-8-13/h11H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKIXWYZVWCBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CC(=O)NC1(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

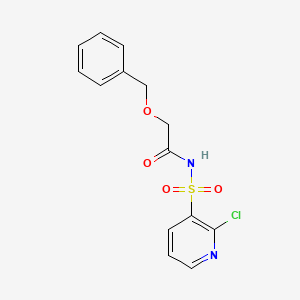
![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)
![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)
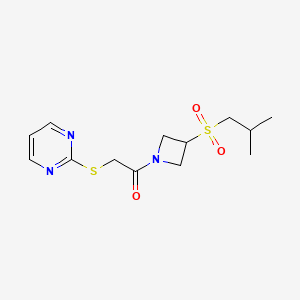
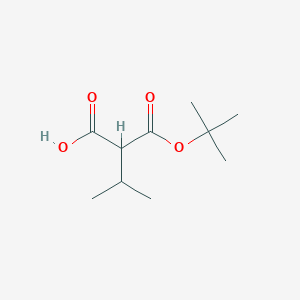
![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)

